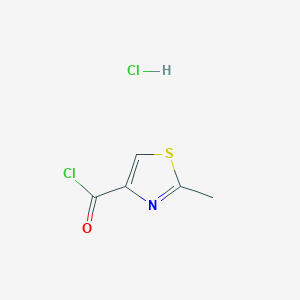

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen heteroatoms. The parent compound, 2-methyl-1,3-thiazole-4-carbonyl chloride, bears the Chemical Abstracts Service registry number 55842-53-0 and exhibits the molecular formula C₅H₄ClNOS with a molecular weight of 161.61 grams per mole. The hydrochloride salt form represents the protonated species, wherein an additional hydrogen chloride molecule associates with the parent compound, resulting in the enhanced molecular formula C₅H₅Cl₂NOS.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-methyl-1,3-thiazole-4-carbonyl chloride, reflecting the specific substitution pattern within the five-membered heterocyclic framework. The thiazole ring numbering system places sulfur at position 1, nitrogen at position 3, and carbon atoms at positions 2, 4, and 5, establishing the foundational framework for systematic naming conventions. The methyl substituent occupies position 2 of the thiazole ring, while the carbonyl chloride functional group attaches at position 4, creating a distinctive substitution pattern that influences both chemical reactivity and physical properties.

Alternative nomenclature designations include 2-methylthiazole-4-carbonyl chloride hydrochloride and 2-methyl-1,3-thiazole-4-carbonylchloridehydrochloride, representing variations in systematic naming approaches. The Standard International Chemical Identifier notation for the parent compound reads InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3, providing a unique structural identifier that facilitates database searches and structural comparisons. The International Chemical Identifier Key KHORPZFSYQUYDV-UHFFFAOYSA-N serves as a condensed representation of the complete structural information.

Molecular Structure Analysis: Thiazole Core and Functional Group Geometry

The molecular structure of this compound centers around a planar thiazole ring system characterized by significant pi-electron delocalization and aromatic character. The thiazole heterocycle exhibits a five-membered ring configuration containing sulfur at position 1 and nitrogen at position 3, creating a unique electronic environment that influences both reactivity patterns and conformational preferences. Structural studies of thiazole systems reveal precise geometric parameters, with the thiazole ring demonstrating characteristic bond lengths and angles that reflect the aromatic nature of the heterocyclic framework.

Detailed bond length analysis of thiazole systems indicates specific geometric relationships within the five-membered ring structure. The carbon-carbon bond lengths within thiazole rings typically range from 1.361 to 1.373 angstroms, while sulfur-carbon bonds exhibit lengths between 1.709 and 1.721 angstroms. The carbon-nitrogen bond distances fall within the range of 1.298 to 1.372 angstroms, reflecting the partial double-bond character resulting from aromatic delocalization. These precise geometric parameters contribute to the overall planarity and stability of the thiazole ring system.

The carbonyl chloride functional group attached at position 4 of the thiazole ring introduces additional structural complexity through its electrophilic character and geometric requirements. The carbon-chlorine bond length in acyl chloride systems typically measures approximately 1.74 angstroms, while the carbon-oxygen double bond exhibits a characteristic length of approximately 1.20 angstroms. The carbonyl chloride group adopts a planar configuration that extends the conjugated pi-electron system of the thiazole ring, potentially influencing the overall molecular geometry and electronic distribution.

| Structural Parameter | Bond Length (Angstroms) | Reference |

|---|---|---|

| Thiazole C-C bonds | 1.361-1.373 | |

| Thiazole S-C bonds | 1.709-1.721 | |

| Thiazole C-N bonds | 1.298-1.372 | |

| Acyl C-Cl bonds | ~1.74 | |

| Carbonyl C=O bonds | ~1.20 |

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of thiazole derivatives reveals important structural information regarding conformational preferences and solid-state organization patterns. While specific crystallographic data for this compound remains limited in the available literature, related thiazole compounds provide valuable insights into the structural characteristics of this compound class. The crystallographic studies of thiazole-containing compounds demonstrate the planar nature of the heterocyclic ring system and the specific geometric relationships between substituent groups.

Conformational analysis of thiazole derivatives indicates that the five-membered heterocyclic ring adopts a rigid planar configuration with minimal flexibility in ring geometry. The presence of the carbonyl chloride substituent at position 4 introduces conformational considerations related to the rotation around the carbon-carbon bond connecting the thiazole ring to the carbonyl group. This rotational degree of freedom allows for potential conformational isomers that differ in the relative orientation of the carbonyl chloride group with respect to the thiazole ring plane.

The hydrochloride salt formation introduces additional complexity to the crystallographic structure through hydrogen bonding interactions between the protonated thiazole nitrogen and the chloride anion. These intermolecular interactions influence the solid-state packing arrangements and may stabilize specific conformational preferences in the crystalline state. The presence of multiple chlorine atoms in the hydrochloride form creates opportunities for halogen bonding interactions that further contribute to the overall crystal structure stability.

Spectroscopic evidence from related thiazole compounds suggests that conformational isomerism may occur in solution, with different rotamers existing in dynamic equilibrium. Nuclear magnetic resonance studies of thiazole derivatives indicate the presence of multiple conformational forms, particularly when bulky substituents are present at the 2- and 4-positions of the thiazole ring. The observation of multiple signals in proton nuclear magnetic resonance spectra supports the existence of conformational isomers with restricted rotation around specific bonds.

Tautomeric Possibilities in the Thiazole Ring System

The thiazole ring system in this compound exhibits potential for tautomeric equilibria, particularly involving hydrogen migration processes within the heterocyclic framework. Tautomerism in thiazole derivatives represents a fundamental structural phenomenon that influences chemical reactivity, spectroscopic properties, and biological activity patterns. The presence of nitrogen atoms within the thiazole ring creates multiple sites for potential protonation and hydrogen migration, leading to various tautomeric forms with distinct electronic and geometric characteristics.

Detailed studies of thiazole tautomerism reveal complex equilibria involving hydrogen transfer between nitrogen and carbon atoms within the heterocyclic ring system. The most common tautomeric processes in thiazole derivatives involve migration of hydrogen atoms between adjacent nitrogen and carbon centers, resulting in different electronic structures and aromatic stabilization patterns. These tautomeric transformations typically proceed through high-energy transition states with activation barriers ranging from 150 to 360 kilojoules per mole, indicating that tautomeric interconversion occurs slowly under normal conditions.

The 2-amino-4-methylthiazole system, which shares structural similarities with the 2-methyl-1,3-thiazole framework, demonstrates multiple tautomeric forms designated as different structural minima. Computational studies indicate that hydrogen transfer processes within thiazole systems involve migration between carbon atoms, amidine nitrogen systems, and imino-enamine configurations. The energy differences between tautomeric forms typically range from 30 to 200 kilojoules per mole, with the most stable tautomer featuring optimal aromatic stabilization and minimal steric interactions.

| Tautomeric Process | Energy Barrier (kJ/mol) | Type of Hydrogen Transfer |

|---|---|---|

| Carbon-Carbon Migration | 310-360 | HC-C=C ↔ C=C-CH |

| Amidine System Migration | 150-210 | HN-C=N ↔ N=C-NH |

| Imino-Enamine Migration | 210-285 | HN-C=C ↔ N=C-CH |

| Rotational Isomerism | 25-40 | One Bond Flip Process |

The hydrochloride form of 2-Methyl-1,3-thiazole-4-carbonyl chloride introduces additional complexity to tautomeric considerations through protonation of the thiazole nitrogen atom. This protonation stabilizes specific tautomeric forms and may shift equilibrium positions toward particular structural arrangements. The presence of the carbonyl chloride substituent at position 4 further influences tautomeric equilibria through electronic effects that modify the electron density distribution within the thiazole ring system.

Experimental evidence from nuclear magnetic resonance spectroscopy of thiazole derivatives supports the existence of tautomeric equilibria in solution. The observation of multiple signals corresponding to different structural forms indicates dynamic exchange processes between tautomeric species. Temperature-dependent nuclear magnetic resonance studies reveal that tautomeric equilibria respond to thermal conditions, with higher temperatures favoring increased population of higher-energy tautomeric forms.

属性

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS.ClH/c1-3-7-4(2-9-3)5(6)8;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZHAUCHMTZZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640175 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917483-72-8 | |

| Record name | 4-Thiazolecarbonyl chloride, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917483-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Condensation

- The thiazole ring is commonly constructed using L-cysteine hydrochloride and formaldehyde as starting materials.

- These undergo condensation and esterification reactions to form methyl thiazole-4-carboxylate intermediates.

- Reaction conditions typically involve heating at 60–100°C for 24–72 hours with stirring, followed by filtration and solvent removal under reduced pressure.

Oxidation and Hydrolysis

- Methyl thiazole-4-carboxylate is oxidized using manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours.

- After oxidation, hydrolysis is performed by refluxing with 10% sodium hydroxide aqueous solution for 1 hour.

- Acidification with hydrochloric acid to pH 3 precipitates thiazole-4-carboxylic acid , which is filtered, washed, and dried.

Formation of Hydrochloride Salt of Ester

- The thiazole-4-carboxylic acid is reacted with methanol under continuous dry HCl gas saturation at room temperature for 12 hours.

- Addition of ether precipitates the thiazole-4-carboxylate methyl ester hydrochloride as white flaky crystals.

- This salt can be isolated by filtration and drying, with yields reported around 89%.

Conversion to 2-Methyl-1,3-thiazole-4-carbonyl Chloride Hydrochloride

Acid Chloride Formation

- The key step is the transformation of the thiazole-4-carboxylic acid or its ester into the corresponding carbonyl chloride .

- Common chlorinating agents include:

| Chlorinating Agent | Reaction Medium | Yield & Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Biphasic mixture, requires phase separation and methanol extraction | Moderate yield (~42%), side reactions possible, requires stoichiometric control |

| Phosphorus oxychloride (POCl₃) | Requires aqueous workup | Quantitative conversion, sensitive to solvent purity and stoichiometry |

| Sulfuryl chloride (SO₂Cl₂) | 1,2-dichloroethane solvent, stepwise temperature control (35°C → 50°C) | Good yield (~64%), purification by recrystallization |

- Reaction conditions are optimized by controlling temperature, reaction time, and reagent ratios to maximize yield and purity.

Formation of Hydrochloride Salt

- The hydrochloride salt is typically formed by saturating the reaction mixture with dry HCl gas or by acidifying with hydrochloric acid.

- This salt form improves compound stability and facilitates isolation as a crystalline solid.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | L-cysteine hydrochloride + formaldehyde | 60–100°C, 24–72 h | Methyl thiazole-4-carboxylate | ~85–90 |

| 2 | Methyl thiazole-4-carboxylate + MnO₂ | Acetonitrile, 60–100°C, 24–72 h | Oxidized intermediate | - |

| 3 | Hydrolysis with NaOH (10%) | Reflux 1 h, acidify to pH 3 | Thiazole-4-carboxylic acid | ~80–85 |

| 4 | Thiazole-4-carboxylic acid + SOCl₂ or POCl₃ or SO₂Cl₂ | Controlled temperature, inert solvent | 2-Methyl-1,3-thiazole-4-carbonyl chloride | 42–64 |

| 5 | Saturation with dry HCl gas | Room temperature, 12 h | Hydrochloride salt | ~89 |

Analytical and Purity Considerations

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ shows characteristic peaks for the thiazole ring protons (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm).

- Melting Point : Consistent melting point range (161–163°C) confirms purity.

- Infrared (IR) Spectroscopy : C–Cl stretching vibrations appear around 600–800 cm⁻¹; thiazole ring vibrations near 1500 cm⁻¹.

- Yield Optimization : Reaction parameters such as temperature, solvent choice, and reagent ratios are critical to maximize yield and minimize side products.

Summary of Key Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Method A | Thiazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Biphasic system | Ambient to reflux | ~42 | Side reactions, requires careful control |

| Method B | Thiazole-4-carboxylic acid | Phosphorus oxychloride (POCl₃) | Anhydrous solvent | Controlled | Quantitative | Requires aqueous workup |

| Method C | Thiazole-4-carboxylic acid | Sulfuryl chloride (SO₂Cl₂) | 1,2-dichloroethane | Stepwise 35–50°C | ~64 | Purification by recrystallization |

Research Findings and Optimization Insights

- The choice of chlorinating agent significantly affects yield and purity.

- Sulfuryl chloride in 1,2-dichloroethane offers a balance of yield and operational simplicity.

- Phosphorus oxychloride provides quantitative conversion but demands stringent solvent and stoichiometric control.

- Thionyl chloride is less favored due to lower yields and side reactions.

- Formation of the hydrochloride salt stabilizes the compound and facilitates handling.

- Reaction monitoring by NMR and IR spectroscopy is essential for quality control.

- Purification by recrystallization or filtration ensures high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include thiazole derivatives with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiazolidines.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 161.61 g/mol. Its structure includes a thiazole ring with a carbonyl chloride functional group at the fourth position, contributing to its reactivity profile. The compound's CAS number is 55842-53-0, and it is typically stored in a cool, dry place to prevent hydrolysis .

Reactivity and Synthetic Applications

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is recognized for its versatility in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic substitutions : The carbonyl chloride group is reactive towards nucleophiles, making it suitable for synthesizing various thiazole derivatives.

- Coupling reactions : It can be used in coupling reactions with amines or alcohols to form more complex thiazole-containing compounds.

- Formation of biologically active molecules : Its ability to serve as a building block for synthesizing pharmaceuticals highlights its importance in drug development.

Research indicates that thiazole derivatives exhibit significant biological activity, particularly in the field of medicinal chemistry. The interaction of 2-Methyl-1,3-thiazole-4-carbonyl chloride with biological targets such as DNA and topoisomerase II has been documented. These interactions can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism suggests potential applications in cancer treatment .

Case Studies

- Antimycobacterial Activity : A study modified thiazole derivatives to target Mycobacterium tuberculosis. The synthesized compounds showed promising activity against the bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml . This indicates that derivatives based on 2-Methyl-1,3-thiazole-4-carbonyl chloride could serve as templates for developing new anti-tubercular agents.

- Anticonvulsant Properties : Another research effort focused on synthesizing thiazole-integrated compounds that demonstrated anticonvulsant activity. These compounds were derived from aminothiazole and were analyzed for their effectiveness in preventing seizures .

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its application in continuous flow reactors allows for improved scalability while maintaining product quality and yield .

作用机制

The mechanism of action of 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

- CAS No.: 917483-72-8

- Molecular Formula: C₅H₅Cl₂NOS (calculated as the hydrochloride salt of C₅H₄ClNOS)

- Molecular Weight: 198.07 g/mol (calculated from C₅H₅Cl₂NOS)

- Appearance : White to off-white powder

- Purity : 95–99% (industrial grade)

Applications :

Primarily used as an intermediate in pharmaceuticals and agrochemicals, particularly in nucleophilic acyl substitution reactions to form amides or esters .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features and Reactivity

Key Observations :

Physical and Spectral Properties

Table 3: Physical Properties

Notes:

Table 4: Commercial Data

生物活性

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (CAS No. 917483-72-8) is a compound characterized by its thiazole ring and carbonyl chloride functional group. This structure suggests potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₄ClNOS·HCl

- Molecular Weight : 198.072 g/mol

- Structure : The presence of both carbonyl and chloride groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- DNA Interaction : Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation .

Antitumor Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Preliminary studies suggest that compounds with similar structures can induce cell death in drug-resistant cancer cells, enhancing the effectiveness of traditional chemotherapeutics like paclitaxel .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring is crucial for enhancing cytotoxic activity. For example, modifications that increase electron density at certain positions have been linked to improved efficacy against tumor cells .

Antimicrobial Properties

Thiazole derivatives are also being investigated for their potential as antimicrobial agents:

- Bacterial and Fungal Inhibition : Research indicates that compounds derived from thiazoles can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Case Studies

常见问题

Q. What are the key considerations for synthesizing 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Critical parameters include:

- Temperature control : Excessive heat may lead to side reactions (e.g., decomposition of the thiazole ring).

- Solvent selection : Anhydrous dichloromethane or toluene minimizes hydrolysis of the carbonyl chloride intermediate .

- Stoichiometry : A 1.2–1.5 molar excess of chlorinating agent ensures complete conversion.

Optimization via Design of Experiments (DoE) is recommended. For example, a factorial design can evaluate interactions between temperature, reagent ratio, and reaction time to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the thiazole ring structure and absence of hydrolyzed byproducts (e.g., carboxylic acid). Key signals:

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting material). Use a C18 column with acetonitrile/water gradient elution .

- Elemental Analysis : Validates stoichiometry (C₅H₅Cl₂NOS requires Cl ≈ 29.8% by mass) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model the electrophilicity of the carbonyl carbon. Key steps:

Electrostatic Potential Mapping : Identifies electron-deficient regions susceptible to nucleophilic attack.

Transition State Analysis : Determines activation barriers for reactions with amines or alcohols.

Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Example: A study showed that electron-withdrawing substituents on the thiazole ring enhance electrophilicity by 15–20% .

Q. What challenges arise in scaling up synthesis, and how can reactor design address them?

Methodological Answer:

- Exothermicity : Chlorination reactions release significant heat. Use jacketed reactors with controlled cooling to prevent thermal runaway.

- Mass Transfer Limitations : Agitation speed and baffle design must ensure uniform mixing of immiscible phases (e.g., aqueous/organic).

- Byproduct Management : Continuous flow reactors improve selectivity by reducing residence time and side reactions .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolysis to the carboxylic acid occurs rapidly in humid environments. Store under inert gas (Ar/N₂) with molecular sieves.

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 80°C. Avoid prolonged exposure to temperatures >50°C .

- Light Sensitivity : UV-Vis studies indicate photodegradation under UV light. Use amber glassware for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。